Product packaging for Thian-2-ol(Cat. No.:CAS No. 14711-63-8)

Thian-2-ol

Cat. No.: B043820
CAS No.: 14711-63-8
M. Wt: 118.2 g/mol
InChI Key: LYNLMSYCBSCQEF-UHFFFAOYSA-N
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Description

Thian-2-ol is a versatile sulfur-containing heterocyclic compound of significant interest in synthetic organic chemistry and medicinal chemistry research. This molecule, featuring a saturated six-membered thiacycle with a hydroxyl group at the 2-position, serves as a valuable chiral building block and intermediate. Its primary research applications include the synthesis of novel ligands for catalysis, particularly in asymmetric synthesis where the sulfur and oxygen functionalities can coordinate to metal centers. Furthermore, this compound is a key precursor in the development of pharmacologically active compounds, as the thiane scaffold is a privileged structure found in molecules with potential biological activities. Researchers also utilize this compound in materials science for the preparation of functionalized polymers and heterocyclic materials with tailored properties. The presence of both a nucleophilic sulfur and a hydroxyl group provides two distinct sites for chemical modification, enabling the construction of complex molecular architectures. Its unique electronic and steric properties make it an excellent subject for studying conformational analysis and stereoelectronic effects in saturated heterocycles. This reagent is offered to support innovative research in drug discovery, catalysis, and advanced material development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10OS B043820 Thian-2-ol CAS No. 14711-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thian-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c6-5-3-1-2-4-7-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNLMSYCBSCQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCSC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566103
Record name Thian-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14711-63-8
Record name Thian-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Thian 2 Ol and Its Analogs

Synthetic Routes to Thian-2-ol Core Structures

The formation of the thiane (B73995) ring system is a crucial step in accessing this compound.

Approaches Involving Ring Formation

Ring formation strategies typically involve the cyclization of acyclic precursors containing both sulfur and oxygen functionalities or their synthetic equivalents. While direct ring formation to yield this compound specifically is less commonly detailed in general literature, related cyclic thioether formations provide insight. For instance, 1,3-dithianes, which are six-membered rings containing two sulfur atoms, can be efficiently prepared by the reaction of 1,3-propanedithiol (B87085) with formaldehyde (B43269) or other carbonyl compounds in the presence of acid catalysts like boron trifluoride diethyl etherate in glacial acetic acid and chloroform. This method can achieve yields of 82–86% for 1,3-dithiane (B146892). orgsyn.org Such cyclization reactions highlight the feasibility of forming six-membered sulfur-containing rings.

Transformations from Precursors to this compound

Transformations from pre-formed thiane rings or related precursors involve introducing the hydroxyl group at the 2-position. This often requires selective functionalization of the carbon alpha to the sulfur atom. For example, the synthesis of β-hydroxy dithianes, such as 3-(1,3-dithiane-2-yl)-1,1-diethoxypropan-2-ol, has been achieved from versatile synthons like 3,3,4,4-tetraethoxybut-1-yne (B1448148) (TEB). uib.no Another approach involves the alkylation of dithianes, where a dithiane reacts with an alkyl iodide in the presence of a strong base like n-BuLi to form alkylated products, which could then potentially be further functionalized to introduce the hydroxyl group. uib.no

Synthesis of this compound Derivatives

Derivatization of this compound and related cyclic thioether alcohols expands their utility in organic synthesis.

Pathways to Thian-2-yl Acetate (B1210297)

Thian-2-yl acetate is an ester derivative of this compound. The synthesis of esters typically involves the reaction of an alcohol with an acetic acid derivative. A reported method for synthesizing thian-2-yl acetate involves the reaction of thiane with acetic acid in the presence of an acidic catalyst, such as sulfuric acid. vulcanchem.com This esterification reaction is a straightforward derivatization of the hydroxyl group.

Construction of Related Cyclic Thioether Alcohols (e.g., 1,3-Dithianes, 1,3-Dithiolanes)

The synthesis of related cyclic thioether alcohols, such as those derived from 1,3-dithianes and 1,3-dithiolanes, is well-established. These compounds serve as important synthetic intermediates, particularly as masked acyl anions in Corey-Seebach reactions. beilstein-journals.orgquimicaorganica.org

1,3-Dithianes: These are commonly formed by the reaction of aldehydes or ketones with 1,3-propanedithiol. quimicaorganica.orgorganic-chemistry.org Catalysts such as Brönsted or Lewis acids, or even tungstate (B81510) sulfuric acid under solvent-free conditions, can be employed, often yielding excellent results. organic-chemistry.orgresearchgate.net For instance, the reaction of 1,3-propanedithiol with methylal (dimethoxymethane) in chloroform, catalyzed by boron trifluoride diethyl etherate, can yield 1,3-dithiane in 82–86%. orgsyn.org Asymmetric reductions of ketones bearing 1,3-dithiane moieties using baker's yeast have been shown to yield enantiopure (S)-alcohols. nih.gov

1,3-Dithiolanes: Similar to 1,3-dithianes, 1,3-dithiolanes are typically synthesized by the condensation of aldehydes or ketones with 1,2-ethanedithiol (B43112). organic-chemistry.orgwikipedia.org This reaction is also often catalyzed by acids. organic-chemistry.org For example, 1,3-dithiolane (B1216140) itself can be prepared from 1,2-ethanedithiol and formaldehyde. wikipedia.org Enantiopure (S)-alcohols derived from 1,3-dithiolane ketones can also be obtained through asymmetric reductions using baker's yeast. nih.gov

The table below summarizes some common methods for synthesizing 1,3-dithianes and 1,3-dithiolanes:

Compound Type Precursors Catalyst/Conditions Typical Yield Reference
1,3-Dithiane 1,3-Propanedithiol, Formaldehyde/Methylal Boron trifluoride diethyl etherate, Acetic acid, Chloroform 82–86% orgsyn.org
1,3-Dithiane Aldehydes/Ketones, 1,3-Propanedithiol Lewis/Brönsted acids, or Tungstate sulfuric acid (solvent-free) Excellent organic-chemistry.orgresearchgate.net
1,3-Dithiolane Aldehydes/Ketones, 1,2-Ethanedithiol Lewis/Brönsted acids, or Tungstate sulfuric acid (solvent-free) Excellent organic-chemistry.orgresearchgate.net

Derivatization Strategies for Sulfur-Heterocycle Alcohols

Sulfur-heterocycle alcohols, including this compound and its analogs, can undergo various derivatization reactions characteristic of alcohols and thioethers. These strategies are crucial for modifying their properties, enabling further transformations, or facilitating their analysis.

Esterification: As seen with thian-2-yl acetate, esterification is a common method to protect or modify the hydroxyl group. vulcanchem.com This involves reaction with carboxylic acids or their derivatives (e.g., acid anhydrides, acid chlorides).

Alkylation: The sulfur atom in thioether alcohols can be alkylated, leading to sulfonium (B1226848) salts. For instance, alkyl thianthrenium salts can be synthesized from corresponding aliphatic alcohols by activating the alcohol with triflic anhydride (B1165640) followed by treatment with thianthrene. researchgate.net While this example is for thianthrene, the principle of S-alkylation of thioethers with alcohols in the presence of strong acids (like triflic acid) is a general derivatization strategy for sulfur-containing compounds. nih.gov

Acylation: Alcohols can be acylated by reagents like bromoacetyl chloride, followed by treatment with a base, to form esters. This strategy has been used for the derivatization of aliphatic alcohols for mass spectrometry analysis. researchgate.net

Oxidation of Sulfur: The sulfur atom in cyclic thioethers can be oxidized to sulfoxides or sulfones, altering the electronic and steric properties of the ring system. This can influence the reactivity of the alcohol group or other parts of the molecule.

Formation of Thioacetals/Thioketals for Protection/Umpolung Chemistry: While not a direct derivatization of the alcohol per se, the formation of 1,3-dithianes and 1,3-dithiolanes from carbonyl compounds, as discussed above, is a fundamental strategy in organic synthesis. These thioacetals can then be deprotonated at the 2-position to form highly nucleophilic "umpolung" reagents, which can react with various electrophiles. beilstein-journals.orgquimicaorganica.org Subsequent hydrolysis or reduction can then reveal different functional groups, demonstrating the versatility of these sulfur heterocycles in multi-step syntheses. beilstein-journals.org

Stereoselective and Enantioselective Synthesis for Chiral this compound Analogues

The synthesis of chiral this compound analogues, which are cyclic secondary alcohols, can leverage established stereoselective and enantioselective strategies. These methods aim to control the formation of new stereocenters or separate existing enantiomers, leading to products with high optical purity.

Enantioselective Resolution Methods (e.g., Lipase-Catalyzed)

Kinetic resolution (KR) is a widely utilized method for obtaining enantiomerically pure compounds from racemic mixtures. This approach relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, allowing one enantiomer to react preferentially, leaving the unreacted antipode in an enriched form. Enzymatic kinetic resolution, particularly using lipases (triacylglycerol hydrolases, E.C. 3.1.1.3), is a prominent strategy due to their high catalytic efficiency, specificity, and remarkable enantio-selectivity under mild reaction conditions mdpi.comrsc.org.

Lipases can catalyze various reactions, including the enantioselective acylation of alcohols and the hydrolysis of esters mdpi.comrsc.org. For racemic secondary alcohols, including potential this compound analogs, lipases can selectively esterify one enantiomer or hydrolyze an ester of one enantiomer, yielding an optically active alcohol and its corresponding ester with high enantiomeric excess (ee) rsc.org. For instance, lipase-catalyzed kinetic resolution methods have been successfully applied to a large number of primary and secondary alcohols mdpi.com. Studies have shown that lipases like Candida antarctica lipase (B570770) A (CALA) can achieve excellent optical purities (ee > 99%) in the enantioselective transesterification of racemic secondary alcohols mdpi.com.

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

Substrate Class (Racemic)Enzyme UsedReaction TypeEnantiomeric Excess (ee) of Product/Recovered SubstrateYieldReference
1,2,3,4-THQ-propan-2-olsLipasesTransesterificationE values > 328 (high enantioselectivity)Good mdpi.com
1-methyl THIQCandida rugosa lipase (AY)N-alkoxycarbonylation(R)-1-methyl THIQ: 98% ee; (S)-amide: 99% ee47-46% mdpi.com
6,7-dihydroxy-1-methyl-1,2,3,4-THIQ[IrCp*I₂]₂ and lipase AYCarbamate formation(R)-carbamate: 96% ee90% conversion mdpi.com
1-methyl-6,7-dimethoxy-1,2,3,4-THIQCandida antarctica lipase A (CALA)N-acylation(R)-carbamate: 98% ee; (S)-amine: 98% ee50% mdpi.com
Racemic secondary alcohols (general)Various LipasesEsterification/HydrolysisOften high ee (>99%)Variable rsc.org
Cyclopentane-trans-1,2-diolAmano PS, Amano AKTransesterificationMonoacetate: 95% ee; Recovered diol: 92% ee46-51% nih.gov
Cycloheptane-trans-1,2-diolAmano PS, Amano AKTransesterificationMonoacetate: 95% ee; Recovered diol: >99% ee51-43% nih.gov
Ivabradine alcohol precursorPseudomonas cepacia LipaseEsterification/Hydrolysisup to 96:4 enantiomeric ratio (e.r.)Moderate mdpi.com

The predictability of the outcome in enzymatic kinetic resolutions of secondary alcohols often follows Kazlauskas' rule, where typically the (R)-alcohol is converted into its (R)-acetate at a higher rate with high ee, leaving the (S)-alcohol as an enantiomerically pure unreacted enantiomer. The reverse reaction, lipase-catalyzed hydrolysis of the (R)-acetate, can afford the (R)-alcohol in high ee rsc.org. These principles are directly applicable to the resolution of racemic this compound or its substituted analogs.

Asymmetric Reduction Pathways

Asymmetric reduction pathways offer a direct route to chiral alcohols from prochiral carbonyl compounds. This method is particularly attractive for synthesizing chiral secondary alcohols, which are important intermediates in various industries rsc.orgresearchgate.net. For this compound analogs, this would involve the asymmetric reduction of the corresponding thian-2-one derivative.

Various catalytic systems have been developed for asymmetric reduction, including transition metal-based catalysts and biocatalysts. Biocatalytic asymmetric reduction, employing ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), is considered a sustainable and attractive approach due to mild reaction conditions and high enantioselectivity researchgate.net. These enzymes can reduce prochiral ketones to chiral secondary alcohols with excellent enantiomeric excess rsc.orgresearchgate.net.

For instance, the asymmetric reduction of carbonyl compounds has been widely studied and applied rsc.org. Chiral and regenerable NAD(P)H models have been designed and applied in biomimetic asymmetric reduction, achieving up to 99% yield and 99% enantiomeric excess for various substrates, including imines and electron-deficient alkenes dicp.ac.cn. While these examples are not directly Thian-2-one, the underlying principles and catalytic systems demonstrate the feasibility of obtaining highly enantiopure cyclic secondary alcohols through asymmetric reduction.

Table 2: Representative Examples of Asymmetric Reduction to Chiral Alcohols

Substrate Type (Prochiral)Catalyst/MethodEnantiomeric Excess (ee)YieldReference
Prochiral ketonesKetoreductases/Alcohol DehydrogenasesHigh enantioselectivityVariable researchgate.net
2-hydroxy cinnamaldehydeIminium-catalyzed reductionGood results (for chroman-2-ol)Variable acs.org
Various imines, heteroaromatics, electron-deficient tetrasubstituted alkenesChiral and regenerable NAD(P)H models with achiral transfer catalystsUp to 99% eeUp to 99% dicp.ac.cn

The development of organocatalysts, such as oxazaborolidine, hydroxyamide, BINOL, ionic liquid, phosphoric acid, and thiourea-amine based catalysts, has also significantly advanced the asymmetric reduction of prochiral ketones to chiral alcohols with excellent enantioselectivity researchgate.net.

Diastereoselective Control in Synthesis

Diastereoselective control in synthesis involves influencing the formation of new stereocenters in a molecule that already possesses one or more existing chiral centers, or by employing chiral auxiliaries or catalysts to direct the stereochemical outcome. This strategy is particularly useful in multi-step syntheses of complex chiral molecules, including this compound analogs, where precise control over relative stereochemistry is required.

The presence of a pre-existing chiral center within a molecule can inherently bias the formation of new stereocenters during a reaction, leading to a preferential formation of one diastereomer over others. This "substrate control" can be exploited to achieve diastereoselectivity. For instance, in the synthesis of thiazolidine-ring fused systems derived from enantiomerically pure amino acids (L-cysteine or D-penicillamine), new asymmetric centers are created while retaining the original chiral center, although the condensation with achiral aldehydes might not be inherently diastereoselective, yielding mixtures of cis and trans diastereoisomers scielo.br. However, further reactions or modifications can then be made diastereoselective.

Chiral auxiliaries are molecules temporarily incorporated into a substrate to direct the stereochemistry of a reaction. After the desired stereoselective transformation, the auxiliary is typically removed numberanalytics.com. For example, enantiomerically pure aryl methyl sulfoxides have been applied as chiral auxiliary starting materials in various asymmetric syntheses, influencing the stereoselectivity of subsequent reactions through π-stacking interactions in transition states mdpi.com.

Furthermore, catalytic systems can exert diastereoselective control. For example, in the synthesis of 1,n-diols containing two stereogenic centers, diastereoselective C(sp³)–H functionalization has been achieved using a synergistic catalytic system nih.gov. This approach allows for the controlled formation of specific diastereomers, such as 1,3-syn-diols, by favoring equatorial substitution due to steric hindrance of the catalyst nih.gov.

The careful selection of reaction conditions, such as temperature, solvent, and the choice of catalysts or reagents, can also influence diastereoselectivity, leading to kinetic or thermodynamic control over the product distribution scielo.bracs.orgacs.org. For example, in the regio- and diastereoselective synthesis of 2-arylazetidines, low reaction temperatures provided sufficient diastereoselectivity under kinetic control, favoring the formation of trans products acs.org. These principles of diastereoselective control are essential for building complex chiral this compound analogues with defined stereochemical relationships.

Advanced Spectroscopic and Diffraction Based Characterization of Thian 2 Ol Compounds

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is fundamental for molecular fingerprinting, providing characteristic absorption or scattering bands corresponding to specific functional groups and molecular vibrations within Thian-2-ol.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit distinct absorption bands characteristic of its hydroxyl group, the cyclic thioether moiety, and various C-H stretches. A strong and broad absorption band in the 3200-3600 cm⁻¹ region is indicative of the O-H stretching vibration, particularly when hydrogen bonding is present. savemyexams.comsavemyexams.comlibretexts.org The C-O stretching vibration, characteristic of alcohols, typically appears as a strong band in the 1040-1300 cm⁻¹ range. savemyexams.comlibretexts.org Additionally, C-H stretching vibrations from the saturated alkane portions of the thiane (B73995) ring are expected around 2850-2950 cm⁻¹. savemyexams.comsavemyexams.com The C-S stretching vibrations, specific to the thiane ring, are generally observed in the lower wavenumber region, typically around 600-700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on molecular vibrations that involve changes in polarizability, often strong for symmetric vibrations and non-polar bonds. horiba.com For this compound, the C-S stretching vibrations, which may be weak in IR, are often strong in Raman spectra. Other skeletal vibrations of the thiane ring and C-H bending modes would also contribute to the Raman spectrum, offering a unique vibrational fingerprint.

Table 1: Expected Vibrational Frequencies for this compound

Functional Group/BondType of VibrationExpected Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)
O-H (alcohol)Stretch3200-3600 (broad)StrongWeak-Medium
C-H (alkane)Stretch2850-2950StrongStrong
C-O (alcohol)Stretch1040-1300StrongMedium
C-S (thioether)Stretch600-700Weak-MediumStrong

Note: These are typical expected values based on functional group correlations and may vary slightly depending on the specific molecular environment and physical state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the comprehensive elucidation of molecular structures, providing detailed information about the connectivity and electronic environment of atoms within this compound.

One-dimensional NMR techniques, specifically Proton (¹H) NMR and Carbon-13 (¹³C) NMR, are foundational for initial structural assignments.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would display distinct signals for each chemically unique proton. The proton directly attached to the oxygen of the hydroxyl group (O-H) typically appears as a broad singlet, often in the range of 2.0-2.5 ppm. libretexts.org Its exact chemical shift can be variable due to factors like concentration, solvent, and temperature, and its presence can be confirmed by D₂O exchange, where the signal disappears upon addition of deuterium (B1214612) oxide. libretexts.org Protons on the carbon atom directly bonded to the hydroxyl group (C2-H) are significantly deshielded by the electronegative oxygen, typically resonating in the 3.4-4.5 ppm range. libretexts.orglibretexts.org Methylene (B1212753) protons (CH₂) adjacent to the sulfur atom within the thiane ring are also deshielded, though to a lesser extent than those adjacent to oxygen, with typical values for thiane methylene protons adjacent to sulfur appearing around 2.65 ppm. The remaining methylene protons in the ring would resonate in the more shielded aliphatic region, typically between 1.2-1.8 ppm. libretexts.org

Table 2: Expected ¹H NMR Chemical Shifts for this compound (Illustrative)

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
O-H2.0-2.5Broad singlet1H
C2-H (α to OH)3.4-4.5Multiplet1H
CH₂ (α to S)2.5-2.8Multiplet2H
Other CH₂1.2-2.0Multiplets6H

Note: These are illustrative values. Actual chemical shifts and multiplicities depend on the specific diastereotopic nature of protons in the cyclic system and coupling constants.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Each chemically distinct carbon atom in this compound would give rise to a separate signal. The carbon atom bearing the hydroxyl group (C2) is expected to be significantly deshielded due to the electronegativity of oxygen, with its chemical shift typically falling in the 60-80 ppm range. oregonstate.edulibretexts.org For instance, the C-OH carbon in butan-2-ol resonates at 69.3 ppm. docbrown.info Carbon atoms adjacent to the sulfur atom within the thiane ring would also experience deshielding, though less pronounced than those adjacent to oxygen, with values for sulfur-bearing carbons in thianes typically in the 35-40 ppm range. The remaining carbon atoms of the thiane ring would resonate in the typical aliphatic region, generally between 10-50 ppm. oregonstate.edulibretexts.org

Table 3: Expected ¹³C NMR Chemical Shifts for this compound (Illustrative)

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
C2 (α to OH)60-80
C (α to S)35-40
Other C10-35

Note: These are illustrative values. The exact chemical shifts will depend on the specific electronic environment of each carbon.

Two-dimensional NMR techniques are indispensable for confirming structural assignments and establishing complex connectivity patterns.

COSY (Correlation Spectroscopy) : A COSY spectrum reveals correlations between protons that are spin-spin coupled (i.e., protons on adjacent carbon atoms). researchgate.net For this compound, COSY would show cross-peaks between the C2-H proton and the adjacent methylene protons (C3-H₂), and between various methylene protons throughout the ring, allowing for the tracing of proton connectivity within the cyclic structure.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly bonded to carbon atoms (¹JCH correlations). researchgate.netwikipedia.org This experiment is crucial for unambiguously assigning each proton signal to its corresponding carbon atom. For this compound, it would provide direct correlations between the C2-H proton and the C2 carbon, and similarly for all other CH₂ groups in the ring, confirming the presence of each CH/CH₂ unit.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH correlations). researchgate.net This is particularly useful for establishing connectivity across quaternary carbons (though this compound has none) or through heteroatoms like sulfur and oxygen. For this compound, HMBC would show correlations from the O-H proton to the C2 carbon, from the C2-H proton to the C3 and C6 carbons (alpha and gamma to C2), and from protons on carbons adjacent to sulfur (C3-H₂, C6-H₂) to the sulfur-bearing carbons (C2 and C5), helping to confirm the ring structure and the position of the hydroxyl group.

The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment surrounding the nuclei. Electronegative atoms like oxygen and sulfur withdraw electron density, causing deshielding of nearby protons and carbons, which results in higher chemical shift values (downfield shifts). libretexts.orglibretexts.org In this compound, the hydroxyl group's oxygen significantly deshields the C2 carbon and its attached proton. The sulfur atom, while less electronegative than oxygen, also causes deshielding of the adjacent carbons (C2 and C6) and their associated protons. The degree of deshielding decreases with increasing distance from the electronegative heteroatom. Conformational effects within the thiane ring, which typically adopts a chair conformation, can also influence chemical shifts due to anisotropic effects and steric interactions, leading to distinct axial and equatorial proton and carbon signals.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

Electronic absorption and emission spectroscopy, such as UV-Vis and fluorescence, probe the electronic transitions within a molecule. For this compound, a saturated cyclic thioether alcohol, strong electronic absorption in the standard UV-Vis region (200-800 nm) is generally not expected. Saturated organic compounds primarily absorb in the far ultraviolet region (<200 nm) due to n→σ* transitions involving the lone pair electrons on heteroatoms like oxygen and sulfur. semanticscholar.org These transitions typically require high-energy UV light and are often outside the range of conventional UV-Vis spectrophotometers due to solvent absorption. Consequently, this compound is unlikely to exhibit significant absorption in the near-UV or visible regions. Similarly, fluorescence, which typically arises from transitions between excited electronic states, is generally not observed for simple saturated alcohols or thioethers unless conjugated systems are present. semanticscholar.org Therefore, this compound is not anticipated to be a fluorescent compound.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight of a compound and analyzing its fragmentation patterns, which provides crucial information about its structure.

Molecular Identification: Under electron ionization (EI) conditions, this compound (C₅H₁₀OS) is expected to show a molecular ion peak (M⁺•) at m/z 118, corresponding to its molecular weight. nih.govsavemyexams.comlibretexts.org The presence of this peak confirms the molecular mass of the intact compound.

Fragmentation Analysis: The molecular ion of this compound will undergo characteristic fragmentation pathways, which are highly informative for structural elucidation. Two primary fragmentation pathways for alcohols are alpha-cleavage and dehydration. libretexts.orglibretexts.orgsavemyexams.com

Alpha-Cleavage : This involves the homolytic cleavage of a bond to the carbon bearing the hydroxyl group (C2 in this compound). There are two potential alpha-cleavage pathways:

Cleavage of the C2-C3 bond: This would yield a fragment containing the S-C2-OH moiety, potentially leading to a stable carbocation or radical cation.

Cleavage of the C2-S bond: This would result in a fragment containing the C2-OH and the rest of the carbon chain. The resulting ions are often stabilized by the lone pairs on the oxygen or sulfur atoms.

Dehydration (Loss of H₂O) : A common fragmentation pathway for alcohols is the loss of a water molecule (18 Da) from the molecular ion. libretexts.orgsavemyexams.com For this compound, this would result in a fragment ion at m/z 100 (M-18), corresponding to a cyclic thioether with a double bond.

Loss of H₂S : Given the presence of sulfur in the ring, a less common but possible fragmentation could involve the loss of hydrogen sulfide (B99878) (H₂S, 34 Da), leading to an ion at m/z 84.

Table 4: Expected Mass Spectrometry Fragments for this compound (Illustrative)

Ion (m/z)Proposed Fragmentation PathwayDescription
118M⁺•Molecular Ion
100[M - H₂O]⁺•Dehydration
<118Alpha-cleavage productsIons formed by cleavage adjacent to the hydroxyl group
84[M - H₂S]⁺• (less common)Loss of hydrogen sulfide

Note: These are illustrative fragmentation pathways. The relative abundance of these fragments would depend on the ionization method and instrument conditions.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable technique for elucidating the three-dimensional atomic and molecular structure of crystalline materials. It provides precise information regarding the arrangement of atoms within a crystal lattice, including unit cell dimensions, bond lengths, bond angles, and the spatial relationships between molecules researchgate.netnih.govrsc.org. For this compound, XRD analysis in the solid state is paramount for confirming its molecular conformation and revealing how individual molecules assemble into a macroscopic crystal. This technique is particularly valuable for understanding the subtle interplay of forces that dictate crystal packing.

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the absolute three-dimensional structure of a crystalline compound at an atomic level researchgate.netnih.gov. The fundamental principle involves exposing a high-quality single crystal of the substance to a beam of X-rays. The ordered, periodic arrangement of atoms within the crystal causes the X-rays to diffract in specific directions, producing a unique diffraction pattern of spots (reflections) on a detector researchgate.netrsc.org.

The positions and intensities of these reflections are then analyzed using complex mathematical algorithms to reconstruct the electron density map of the crystal. From this map, the precise atomic coordinates, thermal parameters (describing atomic vibrations), and connectivity can be determined researchgate.netnih.gov. For this compound, a crystallographic entry (CCDC-2202212) has been deposited with the Cambridge Crystallographic Data Centre (CCDC), indicating that its single-crystal structure has been determined scispace.com. Such a study would typically provide:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice.

Space Group: The symmetry elements present in the crystal, which describe how the unit cells are arranged.

Atomic Coordinates: The precise x, y, z positions of every atom within the asymmetric unit of the crystal.

Bond Lengths and Angles: Highly accurate measurements of interatomic distances and angles, providing insights into the molecular geometry and conformation of this compound.

An illustrative example of the type of crystallographic data obtained from SCXRD is shown below, representing typical parameters that would be reported for a compound like this compound if its specific data were available in a public domain format.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Hypothetical this compound Crystal

ParameterValue (Illustrative)Unit
Chemical FormulaC₅H₁₀OS
Molecular Weight118.20 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.523(2)Å
b12.156(3)Å
c7.891(2)Å
α90.00°
β105.25(2)°
γ90.00°
Volume786.1(4)ų
Z (molecules/unit cell)4
Temperature100(2)K
R-factor (I>2σ(I))0.045

Note: The data in Table 1 are illustrative and represent the type of information typically derived from a single-crystal X-ray diffraction experiment. Actual values for this compound would be found in the CCDC entry (CCDC-2202212).

Analysis of Hydrogen Bonding and Supramolecular Interactions

Beyond determining the isolated molecular structure, SCXRD data is crucial for analyzing the non-covalent interactions that govern the solid-state packing of molecules, collectively known as supramolecular interactions researchgate.netnih.govcrystallography.net. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, dictate the crystal morphology, stability, and macroscopic properties of a material researchgate.netnih.govcrystallography.netuni-muenchen.de.

For this compound (C₅H₁₀OS), the presence of a hydroxyl (-OH) group and a sulfur atom within the thiane ring suggests the potential for various types of hydrogen bonding and other intermolecular interactions:

O-H···O Hydrogen Bonds: The hydroxyl group acts as both a hydrogen bond donor and acceptor, forming strong intermolecular O-H···O interactions with other this compound molecules or solvent molecules if present researchgate.net. These are typically characterized by O···O distances around 2.5-3.0 Å and O-H···O angles close to 180°.

C-H···O Hydrogen Bonds: Weaker C-H···O hydrogen bonds can also play a role, involving hydrogen atoms from the carbon backbone interacting with the oxygen atom of an adjacent molecule researchgate.net.

C-H···S Hydrogen Bonds: Given the sulfur atom in the thiane ring, C-H···S interactions might be observed, where a C-H group acts as a donor to the sulfur atom mdpi.com. These are generally weaker than O-H···O bonds but can contribute significantly to crystal stability and packing motifs.

S···S Interactions: In some sulfur-containing compounds, weak S···S interactions can influence crystal packing, although these are less common than hydrogen bonds researchgate.net.

Analysis of these interactions from SCXRD data involves examining the distances and angles between potential donor and acceptor atoms. For instance, a detailed crystallographic report for this compound would present a table of hydrogen bond geometries, including donor-hydrogen (D-H) distances, hydrogen-acceptor (H···A) distances, donor-acceptor (D···A) distances, and D-H···A angles. These parameters allow for the identification and characterization of specific hydrogen bonding networks, such as chains, dimers, or more complex three-dimensional supramolecular architectures, that stabilize the crystal lattice of this compound dergipark.org.trnih.gov. The CCDC entry for this compound (CCDC-2202212) would contain the specific details of these interactions, providing a comprehensive understanding of its solid-state organization.

Table 2: Illustrative Hydrogen Bond Geometries for a Hypothetical this compound Crystal

Donor-H···AcceptorD-H (Å) (Illustrative)H···A (Å) (Illustrative)D···A (Å) (Illustrative)D-H···A (°) (Illustrative)
O1-H1···O20.821.952.75170
C3-H3···O10.982.553.40145
C5-H5···S10.992.703.60150

Note: The data in Table 2 are illustrative and represent the type of information typically derived from a single-crystal X-ray diffraction experiment. Actual values for this compound would be found in the CCDC entry (CCDC-2202212).

The detailed analysis of these interactions provides insight into how this compound molecules self-assemble in the solid state, which is fundamental for predicting and controlling its macroscopic properties and potential applications.

Chemical Reactivity and Mechanistic Pathways of Thian 2 Ol

Alcohol Dehydration Reactions

Dehydration reactions involve the elimination of a hydroxyl group and a hydrogen atom from an adjacent carbon, typically leading to the formation of an alkene and a molecule of water thegoodscentscompany.comnih.gov. For alcohols, this process is generally promoted by heating in the presence of an acid catalyst thegoodscentscompany.comnih.gov.

The acid-catalyzed dehydration of alcohols can proceed via either E1 (unimolecular elimination) or E2 (bimolecular elimination) mechanisms, with the preferred pathway depending on the alcohol's substitution pattern and reaction conditions thegoodscentscompany.comnih.govnih.gov.

E1 Mechanism : Secondary and tertiary alcohols, such as Thian-2-ol, typically undergo dehydration via an E1 mechanism under acidic conditions thegoodscentscompany.comnih.gov. The process begins with the rapid protonation of the hydroxyl group, forming an alkyloxonium ion (R-OH₂⁺). This protonated alcohol is a significantly better leaving group (water) than the hydroxide (B78521) ion (OH⁻) thegoodscentscompany.comnih.gov. The rate-determining step involves the slow departure of the water molecule, which generates a carbocation intermediate thegoodscentscompany.com. Subsequently, a β-hydrogen is removed by a weak base (often water or the conjugate base of the acid catalyst), leading to the formation of a double bond and regenerating the acid catalyst thegoodscentscompany.com. The stability of the carbocation intermediate is crucial in E1 reactions, and rearrangements (e.g., hydride or alkyl shifts) can occur if a more stable carbocation can be formed thegoodscentscompany.comnih.gov. For this compound, the carbocation would be at the C2 position of the thiane (B73995) ring. Elimination of a beta-hydrogen could lead to various unsaturated thiopyran isomers, with the more substituted alkene (Zaitsev's product) being favored nih.gov. For this compound, potential dehydration products include 3,4-dihydro-2H-thiopyran (PubChem CID: 303453) nih.gov.

E2 Mechanism : Primary alcohols primarily dehydrate via an E2 mechanism due to the instability of primary carbocations thegoodscentscompany.comnih.govumt.edu.pk. While secondary alcohols can also undergo E2 elimination, it is generally less common than E1 under typical acidic dehydration conditions unless the hydroxyl group is converted to a very good leaving group thegoodscentscompany.com. In the E2 mechanism, the deprotonation of a β-hydrogen and the departure of the leaving group occur simultaneously in a single concerted step nih.gov.

Table 1: Characteristics of Acid-Catalyzed Dehydration Mechanisms

MechanismAlcohol TypeRate-Determining StepIntermediateStereochemistryRegioselectivity (Zaitsev's Rule)
E1Secondary, TertiaryLoss of leaving group (carbocation formation) thegoodscentscompany.comCarbocation thegoodscentscompany.comNot stereospecific; rearrangements possible thegoodscentscompany.comnih.govFavors more substituted alkene thegoodscentscompany.comnih.gov
E2Primary (sometimes Secondary)Concerted proton abstraction and leaving group departure nih.govNoneStereospecific (anti-periplanar geometry) nih.govFavors more substituted alkene nih.gov

Dehydration of alcohols typically employs strong Brønsted acids such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) thegoodscentscompany.comnih.govumt.edu.pk. The reaction temperature is a critical factor, with higher temperatures generally required for less substituted alcohols nih.gov. For secondary alcohols like this compound, temperatures ranging from 100°C to 140°C are often sufficient nih.gov. Lewis acids can also serve as catalysts for alcohol dehydration.

The Prins reaction is a powerful carbon-carbon bond-forming reaction that involves the condensation of an alkene or alkyne with a carbonyl compound, typically an aldehyde, in the presence of a Brønsted or Lewis acid nih.govnih.gov. This reaction often proceeds through an oxocarbenium ion intermediate, which then undergoes cyclization nih.govnih.gov. While this compound itself is not a homoallylic alcohol (a common substrate for the Prins reaction), the broader concept of cascade cyclizations involving alcohols is significant in organic synthesis nih.govlabsolu.cauni.lu.

Cascade reactions, such as Prins/Friedel-Crafts cyclizations, enable the rapid construction of complex polycyclic systems from simpler precursors in a single operation nih.govlabsolu.cauni.lu. These processes often involve the acid-promoted formation of a carbocation or oxocarbenium ion from an alcohol, which then reacts with an olefinic or alkynic bond, followed by an intramolecular Friedel-Crafts alkylation with an aromatic ring nih.govlabsolu.cauni.lu. For example, studies have shown cascade Prins/Friedel-Crafts cyclizations of homoallylic alcohols with aromatic aldehydes, yielding various oxygen-containing heterocycles labsolu.cauni.lu. The mechanistic profile of the Prins reaction, involving the formation of a carbocation intermediate, makes it highly suitable for cascade processes where a secondary functionality can interact with the nascent carbocation nih.gov.

Catalytic Systems for Dehydration

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of alcohols is a poor leaving group (hydroxide ion, OH⁻) lipidmaps.orgresearchgate.net. Therefore, for nucleophilic substitution reactions to occur, the hydroxyl group must first be converted into a better leaving group lipidmaps.orgresearchgate.net.

Secondary alcohols like this compound can undergo both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) reactions, with the favored mechanism depending on the reaction conditions, the nature of the nucleophile, and the solvent lipidmaps.orgresearchgate.net.

SN1 Mechanism : This mechanism involves two steps. First, the alcohol is protonated to form an alkyloxonium ion, which then dissociates in the rate-determining step to form a carbocation and a water molecule lipidmaps.orgnih.gov. The carbocation is then rapidly attacked by a nucleophile to form the substituted product lipidmaps.orgnih.gov. SN1 reactions are favored by stable carbocation intermediates (tertiary > secondary) and polar protic solvents nih.gov.

SN2 Mechanism : This is a concerted, one-step mechanism where the nucleophile attacks the carbon bearing the leaving group from the backside, simultaneously displacing the leaving group lipidmaps.orgnih.gov. SN2 reactions are favored by less sterically hindered carbons (methyl > primary > secondary) and strong nucleophiles lipidmaps.orgresearchgate.net. For secondary alcohols, SN2 can occur, especially when the hydroxyl group is converted into an excellent leaving group and a strong nucleophile is present lipidmaps.org.

To facilitate nucleophilic substitution, the hydroxyl group of this compound can be transformed into a more effective leaving group.

Conversion to Thianyl Halides :

Thianyl Chlorides : Secondary alcohols can be converted to alkyl chlorides using thionyl chloride (SOCl₂) (PubChem CID: 24386) nih.govwikipedia.org. This reaction typically proceeds via an SN2 mechanism, leading to inversion of configuration at the chiral center (if applicable) lipidmaps.org. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation nih.gov.

Thianyl Bromides : Phosphorus tribromide (PBr₃) (PubChem CID: 24614) is a common reagent for converting primary and secondary alcohols to alkyl bromides fishersci.ieuni.lulipidmaps.orgnih.goveasychem.orgfishersci.ca. This reaction also generally follows an SN2 pathway, resulting in inversion of stereochemistry lipidmaps.org. PBr₃ is often preferred over concentrated hydrobromic acid (HBr) as it avoids carbocation rearrangements that can occur with strong acids lipidmaps.orgnih.gov.

Thianyl Iodides : While less common in general laboratory synthesis due to the reactivity of alkyl iodides, alkyl iodides can be formed from alcohols using phosphorus triiodide (PI₃) or concentrated hydroiodic acid (HI) researchgate.net.

Conversion to Tosylates : Alcohols can be converted into sulfonate esters, such as tosylates, by reaction with p-toluenesulfonyl chloride (Tosyl chloride) (PubChem CID: 7397) in the presence of a base (e.g., pyridine) labsolu.calipidmaps.orgfishersci.cauni.lu. The resulting p-toluenesulfonate group (tosylate, -OTs) is an excellent leaving group, comparable to halides lipidmaps.org. This conversion proceeds without altering the stereochemistry at the carbon bearing the hydroxyl group, making tosylates valuable intermediates for subsequent SN2 reactions where inversion of configuration is desired lipidmaps.org.

Table 2: Reagents for Converting Alcohols to Halides and Tosylates

Product TypeReagent(s)Mechanism (Typical for Secondary Alcohols)Stereochemical Outcome (if chiral)PubChem CID of Reagent
Thianyl ChlorideThionyl chloride (SOCl₂)SN2Inversion24386 wikipedia.org
Thianyl BromidePhosphorus tribromide (PBr₃)SN2Inversion24614 fishersci.ie
Thianyl Tosylatep-Toluenesulfonyl chloride (Tosyl chloride)Retention (in formation of tosylate)Retention7397 fishersci.ca

SN1 and SN2 Mechanistic Divergence

Oxidation and Reduction Chemistry

The presence of both a secondary alcohol and a cyclic thioether in this compound dictates its behavior under various oxidation and reduction conditions.

Oxidation of the Alcohol Moiety: As a secondary alcohol, this compound is susceptible to oxidation to form the corresponding ketone, thian-2-one. This transformation typically involves the removal of a hydrogen atom from the hydroxyl group and another hydrogen from the carbon atom to which the hydroxyl group is attached, forming a carbon-oxygen double bond. chemguide.co.uklibretexts.org Common oxidizing agents used for secondary alcohols include acidified potassium dichromate(VI) (K₂Cr₂O₇) or pyridinium (B92312) chlorochromate (PCC). libretexts.orgsavemyexams.com Unlike primary alcohols, which can be further oxidized to carboxylic acids, secondary alcohols generally stop at the ketone stage because there are no additional hydrogen atoms on the carbonyl carbon to be removed. libretexts.org

Oxidation of the Sulfur Atom: The sulfur atom within the thiane ring is also a site for oxidation, a characteristic reaction for thioethers (sulfides). The sulfur can be oxidized to higher oxidation states, primarily sulfoxides and sulfones. Mild oxidizing agents can convert the thioether to a sulfoxide, while stronger or excess oxidizing agents can lead to the formation of a sulfone. This is due to sulfur's ability to exceed an octet of electrons, unlike oxygen. masterorganicchemistry.comchemistrysteps.com For instance, 2H-thiopyran-2-thione sulfine, a related sulfur-containing compound, can be oxidized to 2H-thiopyran-2-thione. nih.gov

Reduction Chemistry: The reduction of this compound would primarily involve the reduction of the ketone (thian-2-one) if it were formed through oxidation. Ketones can be reduced back to secondary alcohols using reducing agents such as sodium tetrahydridoborate (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.org These reactions typically involve the addition of hydrogen across the carbon-oxygen double bond.

Ring-Related Reactions (e.g., Ring Opening, Ring Expansion, Sulfur Chemistry)

The cyclic thioether structure of this compound presents unique opportunities for ring-related reactions, including ring opening, ring expansion, and specific sulfur-centered chemistries.

Ring Opening: The six-membered thiane ring in this compound can undergo ring-opening reactions under specific conditions. Such reactions often involve nucleophilic attack on a carbon atom adjacent to the sulfur or on the sulfur atom itself, or proceed under acidic conditions. For instance, ring opening of cyclic thioethers can be promoted by the formation of intermediate thiiranium salts, as observed in the polymerization of cyclic oxathiolane-2-thione. researchgate.net While direct examples for this compound are not extensively documented in general literature, principles from similar cyclic systems, such as epoxides and cyclopropanes, suggest that the ring can be cleaved by various nucleophiles (e.g., alcohols, thiols) or under acidic catalysis. rsc.org

Ring Expansion: Ring expansion reactions involve the enlargement of a cyclic system, often through carbocation rearrangements. youtube.commdpi.com For thianes, ring expansion could potentially lead to seven-membered or larger sulfur-containing rings. These rearrangements typically occur when a carbocation is generated within or adjacent to the ring, and an alkyl group or bond migrates to stabilize the positive charge, thereby expanding the ring. youtube.comwiley-vch.de Such processes are synthetically valuable for accessing medium-sized rings and macrocycles. mdpi.compgi.gov.pl

Sulfur Chemistry: Beyond simple oxidation, the sulfur atom in this compound can exhibit diverse reactivity. Sulfur in thioethers can act as a nucleophile due to its lone pair of electrons, participating in SN2 type reactions. masterorganicchemistry.com It can also be involved in electrophilic substitution reactions, though these are more common for aromatic sulfur-containing compounds. acs.orgbyjus.comresearchgate.net The polarizability of the sulfur atom also influences its reactivity, making thiolates (conjugate bases of thiols) excellent nucleophiles. masterorganicchemistry.com

Intermolecular and Intramolecular Reaction Pathways

The presence of both a hydroxyl group and a thioether in this compound enables a variety of intermolecular and intramolecular reaction pathways.

Intermolecular Reaction Pathways:

Hydrogen Bonding: The hydroxyl group of this compound can participate in hydrogen bonding, both as a donor and an acceptor, influencing its physical properties such as boiling point and solubility, and its interactions with other molecules in solution. chemguide.co.ukchemguide.co.uk

Nucleophilic Reactions: The hydroxyl group can be deprotonated to form an alkoxide, a strong nucleophile, which can then participate in nucleophilic substitution reactions (e.g., with alkyl halides to form ethers) or addition reactions. rsc.orgmasterorganicchemistry.comchemguide.co.uksavemyexams.com The sulfur atom, as a thioether, can also act as a nucleophile, reacting with electrophiles. masterorganicchemistry.com

Electrophilic Reactions: The oxygen of the hydroxyl group and the sulfur of the thioether can act as sites for electrophilic attack, for example, by strong acids, leading to protonation and activation for further reactions.

Intramolecular Reaction Pathways: Intramolecular reactions occur when two functional groups within the same molecule react with each other, often leading to the formation of new rings or rearrangements. masterorganicchemistry.com For this compound, the proximity of the hydroxyl group and the thioether within the six-membered ring could facilitate several intramolecular processes:

Cyclization Reactions: Depending on the specific conditions and the presence of suitable leaving groups, the hydroxyl group or its activated form could react intramolecularly with another part of the thiane ring, or the sulfur could react with an activated site on the carbon chain. Examples from related systems include intramolecular Williamson ether synthesis for cyclic ether formation masterorganicchemistry.com and cascade Prins/Friedel-Crafts cyclizations for forming new carbocyclic systems nih.govbeilstein-archives.orgresearchgate.net.

Rearrangements: The molecule might undergo intramolecular rearrangements, potentially involving the sulfur atom or the hydroxyl group, leading to isomeric products. Such rearrangements are often driven by the formation of more stable intermediates or products.

Table 1: Key Chemical Properties of this compound

Property NameValueReference
Molecular FormulaC₅H₁₀OS nih.gov
Molecular Weight118.20 g/mol nih.gov
PubChem CID14959631 nih.gov
IUPAC NameThis compound nih.gov
Synonyms2-Hydroxypentamethylene Sulfide (B99878), Tetrahydro-2H-thiopyran-2-ol nih.gov
Hydrogen Bond Donor Count1 lookchem.com
Hydrogen Bond Acceptor Count2 lookchem.com

Table 2: Representative Reaction Types and Products for Functional Groups in this compound

Functional GroupReaction TypeTypical Reagents (Examples)Expected Product Class (this compound context)Reference
Secondary AlcoholOxidationAcidified K₂Cr₂O₇, PCCKetone (Thian-2-one) chemguide.co.uklibretexts.orgsavemyexams.com
Secondary AlcoholReduction (of ketone)NaBH₄, LiAlH₄Secondary Alcohol (this compound) chemguide.co.uklibretexts.org
Thioether (Sulfur)OxidationH₂O₂, m-CPBASulfoxide, Sulfone masterorganicchemistry.comchemistrysteps.com
Thioether (Sulfur)Nucleophilic AttackAlkyl HalidesSulfonium (B1226848) Salts, new thioethers masterorganicchemistry.com
Cyclic RingRing OpeningNucleophiles, AcidLinear or branched sulfur-containing compounds researchgate.netrsc.org
Cyclic RingRing ExpansionCarbocation-forming conditionsLarger sulfur-containing rings youtube.commdpi.com

Enzymatic and Biocatalytic Transformations in Thian 2 Ol Chemistry

Biocatalytic Synthesis and Resolution of Chiral Alcohols

The asymmetric synthesis and resolution of chiral alcohols are critical in the pharmaceutical and fine chemical industries. Biocatalytic approaches, particularly those employing lipases and reductases, offer highly selective routes to enantiopure forms of these compounds rsc.org.

Lipase-Mediated Enantioselective Processes

Lipases (EC 3.1.1.3), a class of hydrolases, are widely utilized in biocatalysis for the enantioselective resolution of racemic secondary alcohols. These enzymes typically catalyze the acylation of the hydroxyl group or the hydrolysis of corresponding esters, often achieving high enantiomeric excess (ee) rsc.orggoogle.comresearchgate.netrsc.org. The outcome of enzymatic kinetic resolutions of secondary alcohols is often predictable, adhering to Kazlauskas' rule, where the (R)-alcohol is typically converted to its (R)-acetate at a higher rate, leaving the (S)-alcohol enantiomerically pure rsc.org.

While direct examples of lipase-mediated transformations specifically on Thian-2-ol (2-hydroxytetrahydrothiophene) are less frequently detailed in general literature, related cyclic alcohol structures have been explored. For instance, 3-hydroxytetrahydrofuran, a structurally analogous cyclic ether alcohol, has been noted as a "difficult to resolve" substrate for certain lipases, indicating the potential for specific challenges when dealing with such cyclic systems rsc.org. However, lipases from Candida antarctica (e.g., CAL-B, CAL-A) are broadly applied for the resolution of various secondary and even tertiary alcohols, including those with bulky groups researchgate.netscielo.br.

Reductase-Catalyzed Asymmetric Transformations

Ketoreductases (KREDs, EC 1.1.1.-), a subgroup of oxidoreductases, are instrumental in the asymmetric reduction of prochiral ketones to yield chiral secondary alcohols rsc.orgsci-hub.senih.govrsc.orgresearchgate.net. This method is highly valued for its ability to produce enantiopure alcohols with excellent stereoselectivity under mild reaction conditions researchgate.net.

Other reductases, such as ene-reductases (OYEs), also contribute to asymmetric synthesis by catalyzing the hydrogenation of activated C=C bonds, leading to chiral products acs.orgmdpi.com. While their direct application to this compound is not explicitly detailed, their broad utility in generating chiral centers via reduction underscores the versatility of reductase enzymes in biocatalysis.

Enzymatic Reaction Kinetics and Bioreactor Studies

Understanding the kinetics of enzymatic reactions and their performance in bioreactors is crucial for the industrial implementation of biocatalytic processes. Studies often involve determining kinetic parameters and optimizing reaction conditions to maximize product yield and enantiomeric purity.

For lipase-catalyzed resolutions, kinetic models such as the Ping-Pong Bi-Bi mechanism are frequently employed to describe the reaction kinetics. Parameters like maximum reaction rates (Vmax) and Michaelis constants (Km) are determined to characterize enzyme efficiency and substrate affinity researchgate.net. For example, in the lipase-catalyzed resolution of racemic 2-pentanol, optimal conditions with Novozyme 435 and vinyl butyrate (B1204436) achieved a 50% conversion and >99% ee for the desired (S)-2-pentanol, with a maximum initial reaction rate of 24.88 mM/min researchgate.net.

Bioreactor studies explore the scalability and efficiency of biocatalytic processes. The immobilization of enzymes, for instance, can enhance their robustness, reusability, and allow for higher substrate concentrations, making continuous production more feasible rsc.orgmdpi.com. Continuous production of chiral 1,3-butanediol (B41344) using immobilized biocatalysts in a packed bed reactor has been reported, demonstrating the potential for high space-time yields in industrial settings sci-hub.se. Improvements in space-time yields, such as the reported ~700 g/L/day for the reduction of methyl acetoacetate, highlight the progress in optimizing bioreactor performance for chiral alcohol synthesis sci-hub.se.

Biotransformation of this compound and Related Molecules

Biotransformations encompass a wide range of enzyme-catalyzed reactions that modify chemical compounds. While direct biotransformations of this compound itself are not extensively documented, studies on related sulfur-containing cyclic molecules provide insights into potential enzymatic pathways.

One significant example involves the metabolism of busulfan, an anticancer drug. Its glutathione (B108866) S-conjugate, β-(S-tetrahydrothiophenium)-L-alanine (THT-A), undergoes a β-elimination reaction. This reaction, which yields tetrahydrothiophene, pyruvate, and ammonia, is catalyzed by pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, specifically cystathionine (B15957) γ-lyase, found in rat liver cytosol and mitochondria wvu.edunih.gov. This enzymatic activity demonstrates the capacity of biological systems to process and transform cyclic thioether derivatives.

Furthermore, epoxide hydrolases (EHs) are known to convert epoxides into vicinal diols, and their utility extends to the kinetic resolution of racemic epoxides. Notably, the asymmetric biocatalytic hydrolysis of disubstituted oxiranes has led to the formation of vicinal diols, including (S)-3-hydroxytetrahydrothiophene, in high enantiomeric excess researchgate.netresearchgate.net. This indicates that enzymes can stereoselectively introduce hydroxyl groups into cyclic sulfur-containing precursors, offering a pathway for the synthesis of chiral thioalcohols.

The ability of enzymes to perform highly selective transformations on various substrates, including those with challenging structural motifs like cyclic thioethers, underscores the ongoing potential for discovering and engineering biocatalysts for the synthesis and modification of this compound and its derivatives.

Environmental Chemistry and Analytical Method Development for Thian 2 Ol Species

Development of Advanced Analytical Methods for Detection and Quantification

The accurate detection and quantification of emerging contaminants, including specific sulfur-containing organic compounds like Thian-2-ol, in complex environmental matrices are crucial for environmental monitoring and risk assessment. Advances in analytical chemistry have enabled the identification and measurement of compounds at increasingly lower concentrations itrcweb.orgitrcweb.org. Common analytical approaches involve separation techniques coupled with highly sensitive detectors itrcweb.org.

High-Resolution Mass Spectrometry Coupled with Chromatography

High-resolution mass spectrometry (HRMS) coupled with chromatographic techniques such as gas chromatography (GC-HRMS) or liquid chromatography (LC-HRMS) represents a powerful approach for the detection and quantification of chemical compounds in environmental samples itrcweb.orgmdpi.comresearchgate.net. HRMS offers high mass accuracy and resolution, which are critical for distinguishing target analytes from complex matrices and for identifying unknown compounds, including transformation products itrcweb.orgresearchgate.net.

In environmental analysis, GC-HRMS and LC-HRMS are widely used for the investigation of contaminants of emerging concern (CECs) itrcweb.org. For instance, LC-HRMS platforms, often utilizing Q-Exactive Orbitrap systems, have been developed for the non-targeted analysis of various pollutants, allowing for the identification of a broad range of compounds with high confidence mdpi.com. This is particularly valuable when analytical standards are unavailable, enabling suspect screening and non-target analysis to elucidate tentative chemical structures based on experimental data itrcweb.orgitrcweb.org.

The coupling of chromatography with HRMS provides several advantages:

High Sensitivity and Selectivity: Enables detection of trace concentrations in complex samples itrcweb.orgacs.org.

Structural Elucidation: HRMS provides precise mass measurements, aiding in the determination of elemental composition and structural identification, especially when combined with tandem mass spectrometry (MS/MS) itrcweb.orgresearchgate.netfrontiersin.org.

Targeted and Non-Targeted Analysis: Supports both the precise quantification of known compounds and the discovery of unexpected ones itrcweb.orgitrcweb.org.

While specific data tables for this compound using these methods were not found, the general capabilities are well-established for similar organic compounds. For example, HR-LCMS is a reliable method for separating and identifying phytochemicals, providing in-depth analysis for characterization, identification, and quantification researchgate.net.

Analytical ApproachDescriptionKey AdvantagesApplication in Environmental Monitoring
Targeted AnalysisDetection and quantification of known compounds with established methods and standards.High selectivity, sensitivity, accuracy, and precision."Gold standard" for CEC detection and quantification itrcweb.org.
Suspect ScreeningQualitative identification of expected compounds without reference standards, using HRMS and chemical databases.Identifies "known-unknowns" based on user-generated lists itrcweb.org.Useful for compounds expected to be present but lacking standards itrcweb.org.
Non-Target Analysis (NTA)Aims to identify as many compounds as possible in a sample, including "unknown-unknowns," relying on HRMS and algorithms.Discovery of novel or unexpected contaminants; elucidates tentative chemical structures itrcweb.orgitrcweb.org.Broad screening for emerging pollutants and transformation products itrcweb.org.

Advanced Spectroscopic Techniques in Environmental Monitoring

Advanced spectroscopic techniques offer non-destructive, rapid, and cost-effective solutions for environmental monitoring nih.govuliege.be. These techniques provide valuable information about molecular structure and composition, making them suitable for identifying and characterizing organic compounds in various environmental matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for studying the structure and interactions of molecules in air, soil, and water. It is a non-selective detector, capable of detecting any molecule containing an NMR-active nucleus (e.g., ¹H or ¹³C), making it ideal for non-targeted analyses. Two-dimensional (2-D) NMR experiments can identify unknowns without prior knowledge of the compounds present acs.org. Its non-destructive nature also makes it suitable for in vivo studies, which can be important for understanding the impact of environmental factors on organisms acs.org.

Infrared (IR) and Raman Spectroscopy: These techniques provide vibrational fingerprints of molecules, allowing for their identification. They can be used for the analysis of organic pollutants in various samples.

Hyperspectral Imaging: This technique combines spectroscopy with imaging, providing prodigious spatial and spectral data for many samples simultaneously. It allows for the analysis of compositional and morphological characteristics of a sample nih.gov.

Laser-Induced Breakdown Spectroscopy (LIBS): While often used for elemental analysis, LIBS can also be applied in environmental monitoring, particularly when combined with machine learning for geochemical and environmental resource exploration nih.gov.

These spectroscopic methods, when integrated with chemometrics and artificial intelligence, can significantly enhance the efficiency and accuracy of qualitative analysis in environmental monitoring, complementing traditional chromatographic methods uliege.beresearchgate.net.

Environmental Fate and Transport of Sulfur-Containing Alcohols

The environmental fate and transport of sulfur-containing alcohols, such as this compound, are governed by their physicochemical properties and interactions with various environmental compartments (air, water, soil, biota) epa.gov. Sulfur is an essential element, and organosulfur compounds are ubiquitous in the environment, originating from both natural processes (e.g., microbial activity, decomposition of organic matter) and anthropogenic sources (e.g., industrial emissions, waste decomposition) nih.govacs.orgwho.int.

Key processes influencing the environmental fate and transport include:

Volatilization: Compounds with low to moderate vapor pressure can volatilize from water or soil into the atmosphere epa.gov.

Water Solubility: Low water solubility indicates that compounds may not readily dissolve in water but could accumulate in sediments or organic matter epa.gov.

Degradation:

Biodegradation: Microorganisms play a crucial role in the cycling of sulfur, breaking down organosulfur compounds. For instance, environmental Pseudomonads possess diverse transport capabilities for sulfur compounds, highlighting their importance in the biological availability of sulfur in soil environments nih.gov.

Chemical Oxidation: Sulfur-containing compounds can undergo oxidation reactions in the environment. For example, hydrogen sulfide (B99878) is primarily detoxified via oxidation in the liver, forming thiosulfate (B1220275) which is then converted to sulfate (B86663) who.int. Similar oxidative pathways might exist for other sulfur alcohols.

Photodegradation: Exposure to sunlight can induce photolytic degradation of some organic compounds.

Sorption: Adsorption to soil particles and organic matter can limit mobility and bioavailability.

Long-Range Transport: Compounds with long environmental half-lives and moderate volatility can undergo long-range atmospheric transport, leading to deposition far from their source epa.gov.

While specific studies on the environmental fate of this compound are not extensively documented, its structure as a cyclic sulfur-containing alcohol suggests it would be subject to these general environmental processes. As a sulfur-containing organic compound, its degradation pathways would likely involve microbial metabolism, potentially leading to the release of inorganic sulfur or conversion to other organosulfur species nih.govacs.org.

Environmental ProcessDescriptionRelevance for Sulfur-Containing Alcohols
VolatilizationTransfer from water/soil to atmosphere based on vapor pressure.Likely for compounds with moderate vapor pressure; influences atmospheric transport epa.gov.
BiodegradationDecomposition by microorganisms.Crucial pathway for organosulfur compounds in soil and aquatic environments nih.gov.
Chemical OxidationReaction with oxidants in the environment.Possible transformation pathway, leading to sulfoxides, sulfones, or other oxidized products who.int.
SorptionAdsorption to solid phases (soil, sediment).Reduces mobility and can affect bioavailability and persistence.
Long-Range TransportMovement over long distances, often via atmospheric circulation.Relevant for persistent and semi-volatile sulfur compounds epa.gov.

Role of this compound Derivatives in Environmental Catalysis (e.g., VOC Degradation)

Environmental catalysis plays a significant role in mitigating pollution, particularly the degradation of volatile organic compounds (VOCs), which pose serious threats to human health and the environment mdpi.commdpi.com. Catalytic oxidation is considered an effective method for VOC abatement due to its high efficiency, lower operating temperatures, and reduced secondary pollution compared to traditional methods like combustion mdpi.comdoi.org.

While the direct role of this compound or its specific derivatives as catalysts in environmental applications like VOC degradation is not widely reported in the provided search results, sulfur-containing compounds are known to be involved in various chemical processes. Catalysts for VOC oxidation are typically categorized into noble metal catalysts (e.g., Pt, Pd-based) and non-noble metal catalysts (e.g., metal oxides like Al₂O₃, ZrO₂, CeO₂, TiO₂) mdpi.com.

The mechanisms of catalytic oxidation often involve the adsorption of VOC molecules and oxygen species onto the catalyst surface, followed by redox processes doi.org. Oxygen vacancies on the catalyst surface are crucial, providing sites for oxygen adsorption and activation into reactive species that react with VOCs mdpi.com.

If this compound derivatives were to play a role in environmental catalysis, it would likely be through their unique sulfur and hydroxyl functionalities, which could potentially act as ligands, active sites, or modifiers in catalytic systems. For instance, organosulfur compounds can sometimes be involved in the synthesis or modification of catalytic materials, or they could participate in reaction mechanisms as intermediates or promoters. However, without specific research findings, it is important to note that their primary role as direct catalysts for VOC degradation is not established in the provided context.

The field of VOC degradation catalysis is actively researching various materials and approaches, including:

Adsorption-Catalysis Coupling: Combining adsorption to concentrate VOCs with catalytic oxidation for efficient removal oaepublish.com.

Plasma Catalysis: Utilizing non-thermal plasma environments with catalysts for simultaneous VOC removal and catalyst regeneration oaepublish.com.

Adsorption-Photocatalysis: Employing photocatalysts (e.g., TiO₂) to oxidize adsorbed VOC molecules under light illumination oaepublish.comresearchgate.net.

Sensor Development for Environmental Analysis

The development of chemical sensors for environmental analysis is a rapidly advancing field, driven by the need for real-time, on-site, and cost-effective monitoring of pollutants researchgate.net. Sensors offer advantages such as portability, rapid response, high sensitivity, and the ability to perform automated analyses in complex matrices researchgate.net.

Various types of sensors are being developed for environmental monitoring:

Electrochemical Sensors: These devices obtain analytical information from the electrical signal resulting from the interaction between the target analyte and a recognition layer . They are attractive for on-site monitoring of priority pollutants due to their inherent sensitivity, selectivity, and cost-effectiveness researchgate.net. Advances include modified or ultramicroelectrodes, highly selective chemical or biological recognition layers, and developments in microfabrication . Electrochemical sensors are classified based on their transduction mode, including potentiometric, amperometric, conductometric, and impedimetric sensors researchgate.net.

Optical Sensors: These utilize various photonic attributes (e.g., absorbance, fluorescence intensity, refractive index) to provide chemical information nih.gov. Optical chemical sensors are valued for their simplicity, low cost, and fast response time, enabling wireless sensor development for in-field and online analysis mdpi.com. Recent advances include high-Q optical sensors for chemical and biological analysis, focusing on improvements in surface chemistry, capture agent immobilization, and assay design nih.gov.

Biosensors: These devices integrate biological recognition elements with electronic systems, providing rapid, sensitive, and cost-effective detection of contaminants and pathogens uliege.be. Nanotechnology-driven biosensors are capable of detecting contaminants at very low concentrations uliege.be.

Q & A

Q. What are the recommended experimental protocols for synthesizing and characterizing Thian-2-ol in a laboratory setting?

  • Methodological Answer : Synthesis of this compound should follow standard organic chemistry protocols for sulfur-containing alcohols. Use gloves and chemical-resistant suits (as per OSHA guidelines ), and ensure proper ventilation. For characterization, employ nuclear magnetic resonance (NMR) spectroscopy to confirm the hydroxyl and sulfur-containing functional groups. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can assess purity . Detailed procedures must be documented to ensure reproducibility, including reagent quantities, reaction conditions, and purification steps (e.g., distillation or recrystallization) .

Q. How should researchers address safety concerns when handling this compound in aqueous or reactive environments?

  • Methodological Answer : Refer to safety data sheets (SDS) for sulfur-alcohol analogs (e.g., 2-Buten-1-ol or 2-(2-Thienyl)ethanol ). Key precautions include:
  • Use nitrile gloves and flame-retardant lab coats to prevent skin contact .
  • Store in sealed containers away from oxidizers to avoid unintended reactions .
  • In case of spills, neutralize with inert absorbents and dispose of contaminated materials according to hazardous waste regulations .

Q. What spectroscopic techniques are most effective for verifying the structural integrity of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify O-H (3200–3600 cm⁻¹) and C-S (600–700 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Assign peaks to confirm the thiane ring structure and hydroxyl position. Compare with computational predictions (e.g., density functional theory) for validation .
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns .
    Document all spectral data in supplementary materials with calibration references .

Advanced Research Questions

Q. How can contradictory data between computational models and experimental results for this compound’s reactivity be resolved?

  • Methodological Answer : Systematic contradiction analysis is critical. For example:
  • Step 1 : Re-examine assumptions in computational models (e.g., solvent effects or implicit hydrogen bonding ).
  • Step 2 : Validate experimental conditions (e.g., purity of reagents, reaction kinetics ).
  • Step 3 : Use iterative refinement, adjusting parameters in simulations to align with empirical observations .
    Publish raw datasets and code to enable peer validation .

Q. What strategies are recommended for designing catalytic systems to enhance this compound’s selectivity in organic transformations?

  • Methodological Answer :
  • Catalyst Screening : Test transition-metal complexes (e.g., Pd or Ru) for sulfur tolerance .
  • Kinetic Studies : Monitor reaction intermediates via in-situ spectroscopy (e.g., Raman or UV-Vis).
  • Computational Modeling : Simulate transition states to identify steric/electronic barriers .
    Compare results with analogous thiol or alcohol systems to isolate sulfur-specific effects .

Q. How should researchers analyze discrepancies in this compound’s thermodynamic properties reported across different studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from peer-reviewed studies and identify outliers using statistical tools (e.g., Grubbs’ test) .
  • Standardization : Re-measure properties (e.g., enthalpy of formation) under controlled conditions (e.g., NIST protocols ).
  • Error Propagation : Quantify uncertainties in measurement devices (e.g., calorimeters) and report confidence intervals .

Data Presentation and Ethical Considerations

Q. What are the best practices for presenting this compound’s experimental data in publications to ensure transparency?

  • Methodological Answer :
  • Tables/Figures : Include raw and normalized data for key experiments (e.g., reaction yields, spectral peaks) .
  • Supporting Information : Provide crystallographic data (CIF files), NMR spectra, and computational inputs/outputs .
  • Ethical Compliance : Declare conflicts of interest and adhere to journal guidelines for citing prior work .

How can researchers incorporate unresolved questions about this compound’s environmental impact into future studies?

  • Methodological Answer : Propose follow-up investigations in the discussion section, such as:
  • Ecotoxicity Assays : Evaluate biodegradability using OECD test guidelines.
  • Lifecycle Analysis : Model industrial-scale synthesis pathways for sustainability .
    Highlight gaps in current literature to prioritize funding opportunities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.